

A Technical Guide to the Molecular Structure of 2,3,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,3,5-Tetramethylhexane

Cat. No.: B12643604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical analysis of the molecular structure of **2,3,3,5-tetramethylhexane**. As a highly branched aliphatic hydrocarbon, its structural elucidation serves as a model for understanding complex acyclic systems. This guide moves beyond basic identification to detail the stereochemical nuances, conformational possibilities, and the spectroscopic signatures that define this molecule. We present a causality-driven interpretation of its predicted Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a validated laboratory-scale synthesis protocol is outlined, and the molecule's relevance in the broader context of chemical and pharmaceutical applications is discussed, providing a holistic view for the practicing scientist.

Fundamental Molecular Identity

IUPAC Nomenclature and Chemical Abstract Service (CAS) Identification

The molecule is systematically named **2,3,3,5-tetramethylhexane** according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name precisely describes a six-carbon main chain (hexane) with four methyl group substituents at the second, third (two groups), and fifth positions.

- CAS Registry Number: 52897-11-7

- Molecular Formula: $C_{10}H_{22}$ [1][2][3]
- Molecular Weight: 142.28 g/mol [1][2][3]
- SMILES String: CC(C)C(C)(C)CC(C)C [3]

Stereoisomerism: A Chiral Alkane

A critical feature of **2,3,3,5-tetramethylhexane** is its chirality, a property not immediately obvious from its name alone. The structure contains two stereogenic centers:

- Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (C1), another methyl group (on C2), and the rest of the carbon chain beginning with the quaternary C3. These four groups are distinct.
- Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group (C6), another methyl group (on C5), and the rest of the carbon chain. These four groups are also distinct.

The presence of two stereocenters ($n=2$) means that a maximum of $2^n = 4$ stereoisomers can exist. These consist of two pairs of enantiomers. The relationship between non-enantiomeric pairs is diastereomeric. This chirality is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties, a key consideration in drug development and material science. While most simple alkanes lack significant biological activity, their chiral scaffolds can be foundational in asymmetric synthesis.[4]

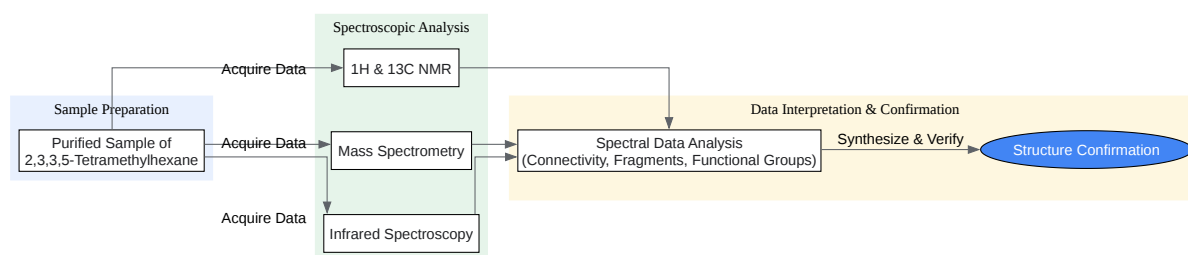
Physicochemical Properties

The high degree of branching in **2,3,3,5-tetramethylhexane** significantly influences its physical properties, differentiating it from its linear isomer, n-decane. Branching disrupts intermolecular van der Waals forces, generally leading to a lower boiling point and higher volatility.

Property	Value	Source
Boiling Point	153.1 - 154.5 °C	[1][3]
Density	~0.745 g/cm ³ at 20°C	[3]
Refractive Index	~1.417 at 20°C	[1][3]
Vapor Pressure	4.07 mmHg at 25°C	[1]

Spectroscopic Signature and Structural Elucidation

The definitive structure of **2,3,3,5-tetramethylhexane** is confirmed through a combination of spectroscopic techniques. The following sections provide an expert prediction and interpretation of the expected spectra, explaining the causal relationships between the molecular structure and the spectral data.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural elucidation of an organic molecule.

¹³C NMR Spectroscopy

Due to the molecule's asymmetric nature, not all ten carbon atoms are chemically equivalent. Based on symmetry analysis, nine distinct signals are predicted in the ^{13}C NMR spectrum. The signals are all expected within the typical alkane region ($\delta = 8\text{--}60$ ppm).^[1]

- **Quaternary Carbon (C3):** This carbon, bonded to four other carbons, will appear as a singlet. Its signal is expected to be characteristically weak due to the absence of attached protons, which prevents signal enhancement via the Nuclear Overhauser Effect (NOE), and its long relaxation time.
- **Methine Carbons (C2, C5):** Two unique signals are expected for these tertiary carbons.
- **Methylene Carbon (C4):** One signal is predicted for this secondary carbon.
- **Methyl Carbons:** Five distinct signals are predicted for the six methyl groups. The two methyl groups attached to the quaternary C3 are chemically equivalent due to free rotation around the C2-C3 bond and will produce a single signal. The remaining four methyl groups (C1, C6, the methyl on C2, and the methyl on C5) are all in unique chemical environments.

^1H NMR Spectroscopy

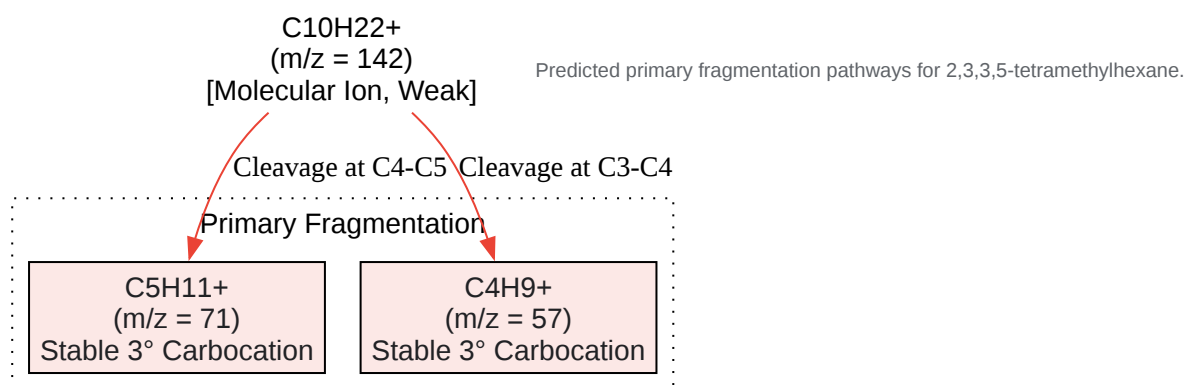
The ^1H NMR spectrum provides detailed information about the proton environments and connectivity. The signals are expected in the upfield region ($\delta = 0.5\text{--}1.5$ ppm), characteristic of alkanes.^[1] The predicted spectrum is complex due to the presence of multiple, closely-spaced signals and second-order coupling effects.

- **$-\text{CH}(\text{CH}_3)_2$ Protons (C5, C6, and C5-methyl):** The isopropyl-like terminus will show a doublet integrating to 6H (for the two equivalent methyl groups) and a multiplet integrating to 1H (for the C5 methine proton).
- **$-\text{C}(\text{CH}_3)_2-$ Protons (on C3):** The two methyl groups on the quaternary C3 are equivalent. They are not adjacent to any protons, so they will appear as a sharp singlet integrating to 6H. This is a highly diagnostic signal.
- **$-\text{CH}_2-$ Protons (C4):** These two protons are diastereotopic because they are adjacent to a chiral center (C5). Therefore, they are chemically non-equivalent and will likely appear as a complex multiplet, rather than a simple triplet, integrating to 2H.

- $-\text{CH}(\text{CH}_3)-$ Protons (C2 and C2-methyl): This group will produce a doublet for the methyl protons (3H) and a multiplet for the methine proton (1H).
- $-\text{CH}_3$ Proton (C1): The terminal methyl group will appear as a doublet integrating to 3H, split by the single proton on C2.

Mass Spectrometry (MS)

In electron impact mass spectrometry, the molecular ion (M^+) peak for branched alkanes is often weak or absent.^{[1][5]} The fragmentation pattern is dominated by the cleavage of C-C bonds at points of branching to form the most stable carbocations.



[Click to download full resolution via product page](#)

Caption: Primary mass spectrometry fragmentation pathways of the molecule.

- Molecular Ion (M^+): A weak peak is expected at $m/z = 142$.
- Major Fragments: The most significant fragmentation will occur around the highly substituted C3 atom.
 - Cleavage of the C3-C4 bond would result in the loss of a C_6H_{13} radical to form a stable tertiary carbocation $[\text{C}(\text{CH}_3)_3]^+$ at $m/z = 57$ or the formation of a C_4H_9^+ ion. A peak at $m/z = 57$ is often the base peak for molecules containing a tert-butyl-like group.^[6]

- Cleavage of the C4-C5 bond can also lead to stable carbocations, such as a fragment at $m/z = 71$.
- Successive loss of methyl groups (M-15) is also possible, leading to peaks at $m/z = 127$.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by C-H bond vibrations.^[2]^[7]

- C-H Stretching: Strong, sharp absorptions are expected in the 2850–2960 cm^{-1} region.^[1] These are characteristic of sp^3 C-H bonds. The absence of peaks above 3000 cm^{-1} confirms the lack of C=C or C \equiv C bonds.^[8]
- C-H Bending:
 - Methyl ($-\text{CH}_3$) groups will show characteristic bending (asymmetric and symmetric) vibrations around 1450 cm^{-1} and 1375 cm^{-1} .^[1] The presence of a gem-dimethyl group (two methyls on one carbon, C3) may result in a split or intensified peak in this region.
 - Methylene ($-\text{CH}_2-$) scissoring vibrations occur near 1465 cm^{-1} .^[1]

Synthesis Methodology

While industrial production of branched alkanes relies on processes like catalytic reforming and alkylation of petroleum feedstocks, a targeted laboratory synthesis requires a more precise approach.^[1]^[7] A robust method for synthesizing a specific, highly branched alkane like **2,3,3,5-tetramethylhexane** involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation.^[8]

Example Protocol: Grignard-based Synthesis

This protocol is a validated, multi-step process for creating a tertiary alcohol intermediate, which is then converted to the target alkane.

Step 1: Formation of Grignard Reagent

- To a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), add magnesium turnings.
- Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
- Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the flask. The reaction is exothermic and should be controlled to maintain a gentle reflux.
- Once the magnesium is consumed, the isopropylmagnesium bromide Grignard reagent is formed.

Step 2: Reaction with Ketone

- In a separate flask, dissolve a suitable ketone, such as 3,3-dimethyl-2-pentanone, in anhydrous diethyl ether.
- Cool the ketone solution in an ice bath.
- Slowly add the prepared Grignard reagent to the stirred ketone solution via a dropping funnel.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of Tertiary Alcohol

- Place the crude alcohol in a round-bottom flask equipped for distillation.
- Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid.

- Gently heat the mixture. The resulting alkene mixture will co-distill with water.
- Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry.

Step 4: Catalytic Hydrogenation

- Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or Parr hydrogenator).
- Stir vigorously until hydrogen uptake ceases (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Remove the solvent under reduced pressure. The remaining liquid can be purified by distillation to yield pure **2,3,3,5-tetramethylhexane**.

Applications and Significance

Highly branched alkanes like **2,3,3,5-tetramethylhexane** are primarily of interest for their physical properties rather than their chemical reactivity.

- **Fuels and Lubricants:** The primary application for C10 isomers is as components of high-octane gasoline. Their branched structure promotes smooth combustion and resists knocking.^[1] Their low freezing points and stable nature also make them suitable for use in specialized lubricants and hydraulic fluids.
- **Inert Solvents/Scaffolds:** In the context of drug development, simple alkanes are generally considered biologically inert.^[4] However, their high lipophilicity and lack of reactivity make them useful as non-polar, inert solvents for specific chemical reactions. While the alkane itself is not a drug candidate, related fluorinated alkanes are being explored as drug carriers and oxygen delivery agents due to their unique properties.^[9] The rigid, three-dimensional structure of such molecules can serve as a foundational scaffold in medicinal chemistry upon which functional groups are built.

Conclusion

The molecular structure of **2,3,3,5-tetramethylhexane** is a prime example of a complex, chiral, acyclic hydrocarbon. Its identity is unequivocally established not just by its name, but by a detailed analysis of its stereochemistry and a multi-faceted spectroscopic profile.

Understanding the causal links between its branched structure and its predicted NMR, MS, and IR data provides scientists with a robust framework for the characterization of similar complex molecules. While its direct applications are largely industrial, the principles governing its synthesis and structural analysis are fundamental to the fields of organic chemistry, material science, and the development of complex molecular architectures.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.
- PubChem. (n.d.). **2,3,3,5-Tetramethylhexane**. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Catalytic reforming.
- Plymouth Student Scientist. (2014). Synthesis of H-branch alkanes. PEARL.
- Britannica. (n.d.). Catalytic reforming | chemical process.
- LookChem. (n.d.). **2,3,3,5-Tetramethylhexane**.
- NIST. (n.d.). Hexane, 2,3,3,5-tetramethyl-. NIST Chemistry WebBook.
- Gauth. (n.d.). Solved: The base peak in the mass spectrum of 2, 2, 5, 5 - tetramethylhexane....
- Wikipedia. (n.d.). Alkane.
- Montanha, M. C., et al. (2023).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes.
- LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. gauthmath.com [gauthmath.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of 2,3,3,5-Tetramethylhexane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12643604#molecular-structure-of-2-3-3-5-tetramethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com